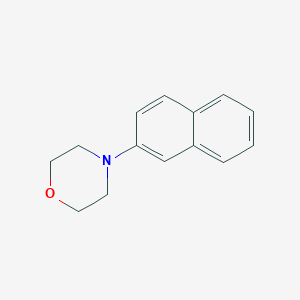

4-(Naphthalen-2-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7508-21-6 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

4-naphthalen-2-ylmorpholine |

InChI |

InChI=1S/C14H15NO/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-16-10-8-15/h1-6,11H,7-10H2 |

InChI Key |

LHKYRIHPZFWSFK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 4 Naphthalen 2 Yl Morpholine and Its Analogues

Direct Synthesis Strategies for N-Arylmorpholines

The direct formation of the C-N bond between the naphthalene (B1677914) and morpholine (B109124) moieties is the most common approach to synthesizing 4-(naphthalen-2-yl)morpholine. This is typically achieved through transition-metal-catalyzed cross-coupling reactions or, under specific conditions, via nucleophilic aromatic substitution.

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a versatile and widely employed method for the synthesis of N-arylmorpholines. organic-chemistry.org This reaction involves the coupling of an aryl halide or pseudohalide (like a triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgresearchgate.net The synthesis of this compound is readily achieved by reacting a 2-halonaphthalene, such as 2-bromonaphthalene (B93597), with morpholine.

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or bis(2-diphenylphosphinophenyl)ether (B61511) (DPEphos) are often effective. tcichemicals.comnih.gov The reaction typically requires a strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), and is conducted in an inert solvent like toluene (B28343) or dioxane at elevated temperatures. tcichemicals.combeilstein-journals.org For instance, the coupling of 4-chlorotoluene (B122035) with morpholine using a Pd(dba)₂/XPhos system demonstrates a general procedure applicable to aryl chlorides. tcichemicals.com Similarly, nickel-catalyzed systems have also proven effective for the amination of naphthyl halides and sulfamates with morpholine. acs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of N-Arylmorpholines

| Aryl Halide/Precursor | Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|---|

| 2-Bromonaphthalene | Morpholine | Pd₂(dba)₃ | (rac)-BINAP | NaOt-Bu | Toluene | Reflux | This compound | Good nih.govrsc.org |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | Reflux, 6h | 4-(p-tolyl)morpholine | 94% tcichemicals.com |

| 1-Chloronaphthalene | Morpholine | Nickel Catalyst | - | NaOt-Bu | 2-Methyl-THF | - | 4-(Naphthalen-1-yl)morpholine | Good |

| 3-Bromopyridine | Morpholine | SGlPd (Palladium Nanoparticles) | Ligand-free | KOt-Bu | Toluene | Microwave | 4-(Pyridin-3-yl)morpholine | Good rsc.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for forming the C-N bond. masterorganicchemistry.com This reaction mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (a halide). uomustansiriyah.edu.iqlibretexts.org The reaction proceeds through a two-step addition-elimination sequence via a negatively charged Meisenheimer complex intermediate. libretexts.org

For the synthesis of this compound, this would involve reacting an activated 2-halonaphthalene with morpholine, which acts as the nucleophile. uomustansiriyah.edu.iq While the unsubstituted naphthalene ring is not highly activated towards SNAr, a derivative such as 2-chloro-1-nitronaphthalene would be expected to react readily with morpholine. The rate of reaction is often influenced more by the ability of the ring to stabilize the negative charge of the intermediate than by the leaving group's ability, with fluoride (B91410) often being the best leaving group for this reaction type due to its high electronegativity. masterorganicchemistry.com

Recent studies have also suggested that some SNAr reactions, particularly on heterocycles or when less-activating groups are present, may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Multicomponent Reactions Incorporating Naphthalene and Morpholine Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural features from each component, provide a highly efficient route to complex molecules. frontiersin.orgnih.gov Several MCRs can be envisioned for the synthesis of structures incorporating both naphthalene and morpholine.

For example, a palladium-catalyzed three-component reaction of an aryl iodide (1-iodonaphthalene), an alkyne, and an alkoxyamine has been developed to synthesize N,N-dialkyl-2-alkynylanilines, including a 4-(1-(phenylethynyl)naphthalen-2-yl)morpholine derivative. chim.it Another approach involves consecutive MCRs; for instance, aminobenzylnaphthols prepared via the Betti reaction (from 2-naphthol, an aldehyde, and an amine) can undergo a subsequent Bargellini reaction to create complex naphtho-oxazepine scaffolds. chemicalpapers.com Gold-catalyzed three-component reactions of an aldehyde, an amine (morpholine), and an alkyne (A³ coupling) can also yield propargylamines containing the desired moieties. csic.es These strategies highlight the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials.

Synthesis of Derivatized this compound Compounds

Further functionalization of the parent this compound molecule can be achieved by targeting either the naphthalene ring or the morpholine heterocycle, allowing for the synthesis of a diverse library of analogues.

Functionalization of the Naphthalene Ring

The naphthalene ring system within this compound can undergo various chemical transformations, most notably electrophilic aromatic substitution. The morpholino substituent acts as an activating, ortho-, para-directing group, although in the case of naphthalene, substitution patterns can be complex. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce new functional groups onto the aromatic core.

Modern C-H functionalization techniques offer more direct and efficient methods for derivatization. For example, ruthenium-catalyzed remote C-H functionalization allows for the introduction of various groups at positions on the naphthalene ring that are not easily accessible through classical electrophilic substitution. rsc.org Palladium catalysis can also be used to construct highly substituted naphthalenes directly from amides and alkynes, offering another route to complex derivatives. rsc.org

Modifications of the Morpholine Heterocycle

The morpholine ring itself, while generally stable, can also be chemically modified. sci-hub.se One common reaction involves the oxidation of the α-carbon to the nitrogen. For instance, oxidation of a related morpholine-containing compound with Dess-Martin periodinane can yield an intermediate aldehyde, which can then be used in subsequent reactions like reductive amination to introduce new substituents. mdpi.com

Another advanced strategy is the direct C-H functionalization of the morpholine ring. Photoredox catalysis using an iridium catalyst has been shown to enable the α-amine C-H arylation of N-arylmorpholines, allowing for the introduction of an aryl group on the carbon adjacent to the nitrogen. sci-hub.se Such modifications can significantly alter the steric and electronic properties of the molecule.

Linker Chemistry in Complex Analogues

A prominent example is found in the synthesis of σ₁ receptor antagonists like S1RA (E-52862), where the naphthalene and morpholine entities are separated by a more complex linker system. In this class of compounds, a 1-arylpyrazole unit is central, with an ethylenoxy spacer connecting it to the morpholine ring. nih.govacs.org The synthesis of these analogues demonstrates a strategic approach to linker chemistry. For instance, the preparation of S1RA, chemically named 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, involves the alkylation of a pyrazolol intermediate with 4-(2-chloroethyl)morpholine. acs.org This reaction highlights the use of flexible, oxygen-containing linkers to achieve desired spatial arrangements and physicochemical properties.

Research into these analogues has shown that while a variety of amines and spacer lengths can be tolerated, the ethylenoxy spacer, in conjunction with small cyclic amines like morpholine, is particularly effective for achieving high selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov Other linker strategies have been explored, such as incorporating amide functionalities. For example, amides can be formed by treating an aminopyrazole with 2-chloroacetyl chloride, followed by substitution with morpholine. acs.org Another approach involves creating elongated analogues by alkylating a pyrazolol with linkers like 1-bromo-2-(bromoethoxy)ethane, which introduces a longer, more flexible chain. acs.org

These synthetic strategies allow for the systematic exploration of the chemical space around the core structure, demonstrating how linker chemistry is a powerful tool for developing complex and highly functionalized analogues.

Table 1: Examples of Linker Chemistry in this compound Analogues

| Analogue Type | Linker Structure | Synthetic Approach | Reference |

| σ₁ Receptor Antagonist (S1RA) | -[Pyrazol-O-CH₂CH₂]- | Alkylation of a hydroxypyrazole with 4-(2-chloroethyl)morpholine. | nih.govacs.org |

| Amide-linked Analogue | -[Pyrazol-NH-C(O)CH₂]- | Acylation with 2-chloroacetyl chloride followed by nucleophilic substitution with morpholine. | acs.org |

| Elongated Ether Analogue | -[Pyrazol-O-CH₂CH₂-O-CH₂CH₂]- | Alkylation with 1-bromo-2-(bromoethoxy)ethane followed by substitution with an amine. | acs.org |

| Acetyl-linked Analogue | -[C(O)CH₂]- | Acylation of the morpholine nitrogen with a naphthalen-2-ylacetyl group. | molport.com |

Reaction Mechanisms and Pathways in this compound Synthesis

The formation of the C-N bond between the naphthalene ring and the morpholine nitrogen is the key step in the synthesis of this compound. Several modern cross-coupling reactions and classical methods are employed, each with distinct mechanisms and reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and widely used method for forming C-N bonds. organic-chemistry.org The reaction typically involves an aryl halide (e.g., 2-bromonaphthalene) and an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base. rsc.orgresearchgate.net The catalytic cycle is generally understood to involve:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, and the desired N-arylmorpholine product is eliminated, regenerating the Pd(0) catalyst. organic-chemistry.org

The choice of ligand (e.g., Xantphos, XPhos) is crucial for the reaction's success, particularly when using less reactive aryl chlorides. researchgate.nettcichemicals.com For example, the reaction of 2-bromonaphthalene with morpholine can yield the desired product in good yields under optimized conditions using a palladium catalyst. rsc.org

Ullmann Condensation: This classical copper-catalyzed reaction is another method for aryl-amine coupling. wikipedia.org Traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols use soluble copper catalysts, often with ligands, allowing for milder reaction conditions. nih.govfrontiersin.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Recent advancements have shown that this reaction can be performed under mild conditions (60–100°C) in sustainable solvents like deep eutectic solvents, even without additional ligands. nih.govresearchgate.netfrontiersin.org

Reductive Amination: This method offers an alternative pathway, converting a carbonyl group to an amine. wikipedia.org In the context of synthesizing N-arylmorpholines, this would typically involve the reaction of a naphthaldehyde or naphthyl ketone with morpholine to form an intermediate iminium ion, which is then reduced in situ. youtube.commasterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but are effective for reducing the iminium intermediate. masterorganicchemistry.com While highly effective for alkylamines, this method is less direct for aryl-amine bond formation unless starting with an appropriate amino-naphthalene derivative.

A one-pot synthesis has been reported where 2-naphthol, an aldehyde, and morpholine react to form a complex morpholine-substituted naphthalene derivative, demonstrating a multicomponent reaction pathway. nih.gov

Table 2: Comparison of Synthetic Mechanisms for C-N Bond Formation

| Reaction | Catalyst | Key Intermediates | Typical Conditions | Reference |

| Buchwald-Hartwig Amination | Palladium(0) with phosphine ligands | Pd(II)-aryl-halide complex, Pd(II)-amido complex | Base (e.g., NaOtBu), inert solvent (e.g., toluene, dioxane) | organic-chemistry.orgrsc.orgtcichemicals.com |

| Ullmann Condensation | Copper(I) or Copper(II) | Copper(I)-amide complex | High temperatures, polar solvents; milder conditions with modern catalysts | wikipedia.orgnih.gov |

| Reductive Amination | Often none (reducing agent is key) | Hemiaminal, Iminium ion | Mildly acidic pH, reducing agent (e.g., NaBH₃CN) | wikipedia.orgmasterorganicchemistry.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Naphthalen 2 Yl Morpholine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are the initial and primary methods for the structural elucidation of 4-(Naphthalen-2-yl)morpholine. These spectra provide critical data on the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR: In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterochloroform (CDCl₃), distinct signals corresponding to the naphthalene (B1677914) and morpholine (B109124) ring protons are observed. The aromatic protons of the naphthalene moiety typically appear in the downfield region, generally between δ 7.1 and 7.8 ppm. For instance, a multiplet observed between δ 7.80 and 7.68 ppm can be assigned to three of the naphthalene protons, while other multiplets around δ 7.43, 7.33, and 7.23-7.29 ppm correspond to the remaining aromatic protons. rsc.org A singlet, often seen around δ 7.13 ppm, is characteristic of the proton at the C1 position of the naphthalene ring. rsc.org The protons of the morpholine ring resonate in the upfield region. The four protons adjacent to the oxygen atom (O-CH₂) typically appear as a triplet around δ 3.92 ppm, and the four protons adjacent to the nitrogen atom (N-CH₂) appear as a triplet around δ 3.26 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon signals for the naphthalene ring are observed in the aromatic region, typically between δ 110 and 150 ppm. Specific chemical shifts have been reported at values such as 149.05, 134.56, 129.19, 128.78, 128.68, 127.44, 126.76, 126.30, 123.51, and 110.55 ppm. rsc.org The morpholine carbons resonate at higher field strengths, with the carbons attached to the nitrogen (N-CH₂) appearing around δ 49.42 and 49.75 ppm, and the carbons attached to the oxygen (O-CH₂) appearing at a more deshielded position. rsc.org

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Naphthalene H | 7.80-7.68 (m, 3H), 7.43 (t, 1H), 7.33 (t, 1H), 7.29-7.23 (m, 1H), 7.13 (s, 1H) | 149.05, 134.56, 129.19, 128.78, 128.68, 127.44, 126.76, 126.30, 123.51, 110.55 |

| Morpholine -CH₂-N | 3.26 (t, 4H) | 49.42, 49.75 |

| Morpholine -CH₂-O | 3.92 (t, 4H) | 67.0 (approx.) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons within the naphthalene ring system, helping to trace the connectivity of the aromatic protons. It would also show a correlation between the protons of the -CH₂-N and -CH₂-O groups in the morpholine ring if there were any coupling between them, although in a simple morpholine ring this is often not observed due to the symmetry and rapid ring inversion.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would connect the morpholine proton signals at ~3.26 ppm and ~3.92 ppm to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for connecting different fragments of the molecule. In the case of this compound, HMBC would show correlations between the morpholine protons (specifically the N-CH₂ protons) and the carbon atoms of the naphthalene ring to which the morpholine nitrogen is attached, thus confirming the point of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close spatial proximity, regardless of whether they are bonded. This can be used to determine the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the protons on the morpholine ring and the adjacent protons on the naphthalene ring, providing further evidence for the connectivity and spatial arrangement.

The application of these 2D NMR techniques provides a robust and detailed structural confirmation of this compound. researchgate.netucsb.eduresearchgate.net

Quantitative NMR for Purity and Compositional Analysis

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the composition of a mixture without the need for identical standards. researchgate.net By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound can be determined. This technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For accurate quantification, specific experimental parameters, such as a sufficiently long relaxation delay, must be employed. researchgate.net This method can be used to assess the purity of synthesized batches of this compound with high precision and accuracy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. scispace.comnih.govmassspeclab.com This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₄H₁₅NO), the calculated exact mass is 213.1154 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 214.1226. For instance, a reported found value for a related compound was 217.12257 for a calculated value of 217.12231, demonstrating the high accuracy of this technique. brieflands.com This provides strong evidence for the correct molecular formula.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 214.1226 | Typically within 5 ppm of calculated |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edumooreanalytical.com The sample is first vaporized and separated based on its volatility and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a characteristic fragmentation pattern, which can be used as a "fingerprint" for identification.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, characteristic fragment ions would be observed. These fragments would likely arise from the cleavage of the morpholine ring and the separation of the morpholine and naphthalene moieties. The fragmentation pattern provides valuable structural information that complements the data obtained from NMR and HRMS. PubChem has spectral information for 4-(Naphthalen-1-yl)morpholine from a Thermo Scientific ITQ 700 GCMS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, the key functional groups are the naphthalene ring, the tertiary amine, and the ether linkage within the morpholine ring.

The IR spectrum of this compound is expected to display a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the naphthalene moiety typically appear at wavenumbers just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are expected to be observed just below 3000 cm⁻¹.

The carbon-carbon double bond stretching vibrations within the naphthalene ring give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine and the C-O-C stretching of the ether in the morpholine ring are also expected to produce characteristic signals in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A detailed breakdown of the expected IR absorption bands and their assignments for this compound, based on data from analogous compounds, is presented in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3050 | C-H Stretch | Aromatic (Naphthalene) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Morpholine) |

| 1630 - 1580 | C=C Stretch | Aromatic (Naphthalene) |

| 1510 - 1450 | C=C Stretch | Aromatic (Naphthalene) |

| 1350 - 1250 | C-N Stretch | Tertiary Amine (Morpholine) |

| 1120 - 1070 | C-O-C Asymmetric Stretch | Ether (Morpholine) |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be mathematically reconstructed into a precise model of the molecular and crystal structure.

For this compound, a single-crystal X-ray diffraction study would reveal critical structural parameters. Based on extensive crystallographic data from a multitude of morpholine-containing compounds, it is well-established that the morpholine ring predominantly adopts a stable chair conformation. nih.govresearchgate.net This conformation minimizes steric strain within the six-membered ring.

Although a specific crystal structure for this compound is not publicly available, the expected crystallographic parameters can be inferred from published data on closely related derivatives. nih.govresearchgate.netiucr.org

| Crystallographic Parameter | Expected Value/Observation for this compound Systems |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Common space groups include P2₁/c, P-1 |

| Morpholine Conformation | Chair |

| Naphthalene System | Planar |

| Key Structural Feature | Dihedral angle between the naphthalene and morpholine rings |

The precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding (if applicable in a solvated or hydrated crystal form) and van der Waals forces, would also be elucidated. These data are invaluable for understanding the packing of molecules in the crystal lattice and for computational modeling studies.

Computational Chemistry and Molecular Modeling of 4 Naphthalen 2 Yl Morpholine Architectures

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which a wealth of properties can be derived.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone quantum mechanical methods used to investigate molecular systems. samipubco.com HF theory approximates the many-electron wavefunction as a single Slater determinant, while DFT methods calculate the electron density to determine the system's energy. researchgate.net DFT, particularly with hybrid functionals like B3LYP, often provides a good balance of accuracy and computational cost for organic molecules. icm.edu.plresearchgate.net

For 4-(Naphthalen-2-yl)morpholine, these methods are employed to compute its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net The optimization process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. scienceopen.com Theoretical vibrational analysis can be compared with experimental FT-IR and FT-Raman spectra to validate the computed structure. researchgate.netscienceopen.com Furthermore, these calculations yield crucial electronic parameters such as total energy, dipole moment, and atomic charges, which collectively govern the molecule's reactivity and intermolecular interactions. researchgate.net

Table 1: Representative Theoretical Geometrical Parameters for this compound Note: This data is illustrative, based on typical values from DFT calculations on similar morpholine (B109124) and naphthalene (B1677914) derivatives.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-N (Morpholine-Naphthalene) Bond Length | ~1.38 Å | C-O (Morpholine) Bond Length | ~1.43 Å |

| C-N (Morpholine) Bond Length | ~1.46 Å | C-C (Naphthalene) Bond Length | ~1.37 - 1.42 Å |

| C-N-C (Morpholine) Bond Angle | ~112° | C-O-C (Morpholine) Bond Angle | ~110° |

| Naphthalene-C-N-C Dihedral Angle | Variable, defines conformation |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface would reveal regions of negative potential (typically colored red) concentrated around the electronegative oxygen and nitrogen atoms of the morpholine ring. These sites represent the most likely areas for electrophilic attack. Conversely, regions of positive potential (blue) are expected over the hydrogen atoms. The π-electron cloud of the naphthalene ring system would exhibit a region of intermediate negative potential, indicating its susceptibility to interactions with electrophiles. imist.ma This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may be distributed across the aromatic system. Understanding the energies and spatial distributions of these orbitals is key to predicting the molecule's behavior in chemical reactions. imist.maimperial.ac.uk

Table 2: Representative Frontier Molecular Orbital Data Note: This data is illustrative and based on typical values for related aromatic amines.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |

Conformational Analysis and Energetic Profiles of Morpholine-Naphthalene Systems

For this compound, the naphthalene group is the substituent on the nitrogen. The two primary low-energy conformations would be the chair-equatorial and chair-axial forms. acs.org Computational studies, such as potential energy surface (PES) scans, can be performed by systematically rotating the dihedral angle of the C-N bond that links the naphthalene and morpholine moieties. This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively, as well as the energy barriers to rotation. Crystal structure data of related molecules confirm that the morpholine ring predominantly exists in a chair conformation within solid-state structures. nih.govnih.govresearchgate.net The energetic profile provides critical information on the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and molecular diffusion. mdpi.com

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or experimental conditions. Over the course of the simulation (nanoseconds to microseconds), trajectories of all atoms are recorded. Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar morpholine and nonpolar naphthalene parts.

Conformational Dynamics: The transitions between different conformational states and the flexibility of the molecule in solution.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the morpholine oxygen and water molecules.

Transport Properties: Calculation of properties like the self-diffusion coefficient. mdpi.com

Such simulations provide a bridge between the static, gas-phase picture from quantum calculations and the dynamic reality of the molecule in a condensed phase. rsc.org

Ligand-Protein Docking Studies for Understanding Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to structure-based drug design. Given the prevalence of the morpholine scaffold in medicinal chemistry, understanding the potential binding modes of this compound is of significant interest. researchgate.net

A typical docking study involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the target protein.

Sampling: Placing the ligand in the protein's active site and exploring various possible conformations and orientations (poses). mdpi.com

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode. chemrxiv.org

For this compound, the naphthalene ring would be expected to form favorable hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. researchgate.net The morpholine ring, with its oxygen atom, could act as a hydrogen bond acceptor. nih.gov Docking studies can thus generate hypotheses about the binding mechanism of this compound to a biological target, guiding further experimental validation and the design of new, more potent analogues.

Academic Research on the Biological and Pharmacological Activity of 4 Naphthalen 2 Yl Morpholine Derivatives in Vitro Focus

Role of 4-(Naphthalen-2-yl)morpholine as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The this compound structure can be considered such a scaffold due to the recurrent appearance of its constituent parts in a multitude of biologically active molecules, including kinase inhibitors and anticancer agents.

Design Principles for Scaffold Exploration

The design of new bioactive molecules based on the this compound scaffold is guided by several key principles. The naphthalene (B1677914) moiety serves as a rigid, aromatic anchor that can engage in π-π stacking, hydrophobic, and van der Waals interactions with biological targets. Its extended aromatic system can be strategically functionalized to explore specific binding pockets and enhance target affinity and selectivity.

Modulation of Potency and Selectivity via Scaffold Modification

Modification of the this compound scaffold is a key strategy for modulating the potency and selectivity of drug candidates. Changes to the naphthalene ring system, such as the introduction of substituents or alteration of the ring fusion pattern, can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target.

Similarly, modifications to the morpholine (B109124) ring can have a profound impact on biological activity. For example, the introduction of substituents on the morpholine ring can alter its conformation and basicity, which in turn can affect its binding affinity and pharmacokinetic profile. The strategic placement of functional groups on either the naphthalene or morpholine moieties allows for the exploration of chemical space and the development of compounds with improved therapeutic potential.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, SAR studies typically involve the systematic modification of different parts of the molecule and the evaluation of the resulting compounds in in vitro assays.

Systematic Modification of the Naphthalene Moiety

The naphthalene ring system offers multiple positions for substitution, allowing for a detailed exploration of the SAR. Studies on related naphthalenic compounds have shown that the position and nature of substituents can have a dramatic effect on biological activity. For example, in a series of sulphonamide derivatives bearing a naphthalene moiety, the position of attachment to the naphthalene ring was found to be critical for antiproliferative activity nih.gov. Specifically, compounds with a naphthalen-1-yl moiety exhibited more potent activity against MCF-7 and A549 cancer cell lines compared to those with a naphthalen-2-yl moiety nih.gov.

Furthermore, the introduction of various substituents on the naphthalene ring, such as halogens, alkyl groups, or methoxy groups, can influence the electronic distribution and lipophilicity of the molecule, thereby affecting its interaction with the target protein. In the context of antimycotic terbinafine analogues, only small substituents like hydrogen or fluorine were well-tolerated at most positions of the naphthalene ring, while larger groups were detrimental to activity nih.gov.

The following table summarizes the in vitro anticancer activity of some naphthalene-containing compounds, illustrating the effect of modifications on the naphthalene moiety.

| Compound ID | Naphthalene Moiety | Other Key Features | Cell Line | IC50 (µM) |

| 5c | Naphthalen-1-yl | Sulphonamide | MCF-7 | 0.51 |

| 5c | Naphthalen-1-yl | Sulphonamide | A549 | 0.33 |

| 5d | Naphthalen-2-yl | Sulphonamide | MCF-7 | >10 |

| 5d | Naphthalen-2-yl | Sulphonamide | A549 | >10 |

| 7q | 5,7-Difluoronaphthalene | Allylamine (Terbinafine analogue) | Aspergillus fumigatus | 0.003 |

| 7q | 5,7-Difluoronaphthalene | Allylamine (Terbinafine analogue) | Candida albicans | 0.006 |

Data sourced from multiple studies for illustrative purposes.

Systematic Modification of the Morpholine Ring and its Substituents

The morpholine ring is a key determinant of the pharmacokinetic properties of a drug candidate and can also play a direct role in target binding. SAR studies on various bioactive molecules have highlighted the importance of the morpholine moiety. For instance, in a series of p38α MAP kinase inhibitors, the morpholine group was found to be a potent pharmacophore that contributes significantly to the binding affinity nih.gov.

Modifications to the morpholine ring itself, such as the introduction of alkyl groups, can impact activity. For example, the addition of alkyl substituents at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain contexts e3s-conferences.org.

The following table presents data on the inhibitory activity of compounds where the morpholine moiety or its replacement was investigated.

| Compound | Key Structural Feature | Target | Activity (IC50 or Kd) |

| BIRB 796 analogue | Morpholine | p38α MAP kinase | Kd = 50-100 pM |

| BIRB 796 analogue | Pyridine | p38α MAP kinase | Kd = 50-100 pM |

| BIRB 796 analogue | Imidazole | p38α MAP kinase | Kd = 50-100 pM |

| Compound 11g | Morpholine with 2-methylene linker | AChE | IC50 = 1.94 µM |

| Compound 11a | Morpholine with 3-methylene linker | AChE | IC50 > 10 µM |

| Compound 11m | Morpholine with 4-methylene linker | AChE | IC50 > 10 µM |

Influence of Linker Length and Nature on SAR

In many this compound analogues, a linker connects the morpholine ring to the naphthalene scaffold. The length and chemical nature of this linker are critical for optimizing the orientation of the morpholine and naphthalene moieties within the binding site of the target protein.

For example, in the development of quinoline-based cholinesterase inhibitors, the length of the methylene (B1212753) linker between the quinoline core and the morpholine ring was found to be a crucial determinant of inhibitory potency nih.gov. Derivatives with a two-methylene linker showed significantly better inhibition of acetylcholinesterase (AChE) than those with three or four-methylene linkers nih.gov.

Similarly, in a series of quinazoline derivatives targeting EGFR kinase, the length of the alkyloxy linker between the quinazoline and morpholine cores was found to be important for inhibitory activity mdpi.com. In this case, a two-carbon bridge was favored over a three-carbon linker due to a more favorable binding mode within the active site of the enzyme mdpi.com. These findings underscore the importance of optimizing the linker to achieve the desired biological activity.

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can significantly influence its interaction with biological targets. In the context of this compound derivatives, stereochemistry has been shown to be a critical determinant of biological activity.

One prominent example is found in the development of cannabinoid receptor agonists. For the conformationally restrained heterocyclic analogue, (+)-2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[l,2,3-de]-l,4-benzoxazin-6-ylmethanone, it was discovered that only the R enantiomer exhibited potent activity in mouse vas deferens inhibitory assays, with an IC50 of 0.044 µM. future4200.com This highlights a clear stereospecific requirement for interaction with the cannabinoid receptor, where a specific spatial orientation of the morpholine nitrogen is necessary for enhanced activity. future4200.com General structure-activity relationship (SAR) studies on morpholine-containing compounds further suggest that substitutions at various positions on the morpholine ring can significantly impact their binding affinity and efficacy at target proteins, such as kinases. e3s-conferences.orgresearchgate.netnih.gov

In Vitro Receptor Binding and Functional Assays

Derivatives of this compound have been extensively evaluated for their interactions with a variety of receptor systems in vitro. These studies are crucial for understanding their mechanism of action and potential therapeutic applications.

A notable derivative, 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, also known as S1RA or E-52862, has been identified as a potent and highly selective sigma-1 (σ1) receptor antagonist. acs.orgacs.org In vitro binding assays using human σ1 receptors revealed a high affinity, with a Ki of 17.0 nM. researchgate.net

The selectivity of S1RA for the σ1 receptor over the σ2 receptor is a key feature. SAR studies indicated that while various amines and spacer lengths were tolerated, the combination of an ethylenoxy spacer and a morpholine ring provided superior selectivity for σ1 versus σ2. acs.org Specifically, to achieve high σ1 affinity (IC50 < 50 nM) and high selectivity over σ2 (IC50 > 1000 nM), a 2-aminoethoxy group with a cyclic amine containing an additional heteroatom, such as morpholine, was found to be optimal. acs.org Functional assays confirmed its antagonist profile, as its binding affinity was not altered by the presence of phenytoin, an allosteric modulator that typically enhances the affinity of σ1 agonists. acs.org

Further research into 2-aryl-4-aminobutanol scaffolds also highlighted the importance of the aromatic moiety for σ1 receptor interaction, with the naphth-2-yl group being a preferred substituent for hydrophobic interaction within the receptor's primary binding region. nih.gov

Table 1: In Vitro Sigma Receptor Binding Affinity of this compound Derivatives

| Compound | Target | Binding Affinity (Ki/IC50) | Selectivity |

|---|---|---|---|

| 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA) | Human σ1 Receptor | Ki: 17.0 nM | High selectivity over σ2 receptor (IC50 > 1000 nM) |

The morpholine ring is a key structural feature in many phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.net While direct studies on this compound as a PI3K inhibitor are limited, research on structurally related compounds underscores the importance of the morpholine moiety for activity.

A series of 4-morpholino-2-phenylquinazolines and their thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of PI3K p110α. nih.gov One of the most potent compounds in this series, a thieno[3,2-d]pyrimidine derivative, exhibited strong inhibitory activity against p110α with an IC50 value of 2.0 nM. nih.gov This compound also demonstrated significant selectivity for the p110α isoform over other PI3K isoforms and various protein kinases, marking it as a selective PI3K p110α inhibitor. nih.gov

Furthermore, molecular docking studies of quinoline/naphthalene-containing pyrazoline derivatives have suggested their potential as PI3K inhibitors. eco-vector.com These studies indicate that the morpholine group can form crucial hydrogen bonds with residues in the catalytic active site of the enzyme, such as Val851 in PI3Kα, which is essential for potent inhibitory activity. frontiersin.org

Table 2: In Vitro PI3K Inhibition by Morpholine-Containing Compounds

| Compound Class | Target Isoform | Inhibitory Activity (IC50) | Selectivity Profile |

|---|---|---|---|

| Thieno[3,2-d]pyrimidine derivative of 4-morpholino-2-phenylquinazoline | PI3K p110α | 2.0 nM | Selective for p110α over other PI3K isoforms and protein kinases |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (17p) | PI3Kα | 31.8 ± 4.1 nM | Significant selectivity against PI3Kβ, PI3Kγ, and mTOR |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (17p) | PI3Kδ | 15.4 ± 1.9 nM | Significant selectivity against PI3Kβ, PI3Kγ, and mTOR |

Derivatives of this compound have emerged as potent ligands for cannabinoid receptors. A key example is the compound (+)-2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[l,2,3-de]-l,4-benzoxazin-6-ylmethanone, also known as WIN 55212-2. future4200.com This compound is a potent cannabinoid receptor agonist, and radioligand binding studies have shown that it interacts with the same binding site as other classical and non-classical cannabinoids. future4200.com

Another related compound, quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB), has been investigated as a synthetic cannabinoid receptor agonist (SCRA). nih.govuni-saarland.de In vitro studies have confirmed that these types of compounds act as agonists at both CB1 and CB2 receptors, often with low nanomolar potency. uni-saarland.denih.gov While many SCRAs show a lack of selectivity between the CB1 and CB2 receptor subtypes in radioligand binding assays, they can exhibit functional bias, for instance, favoring the inhibition of cAMP over the recruitment of β-arrestin2, particularly at the CB2 receptor. nih.gov

Table 3: In Vitro Cannabinoid Receptor Activity of a Naphthalene-Morpholine Derivative

| Compound | Target | Activity | Functional Assay (IC50) |

|---|---|---|---|

| (+)-2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[l,2,3-de]-l,4-benzoxazin-6-ylmethanone | Cannabinoid Receptor | Agonist | 0.044 µM (Mouse Vas Deferens) |

Research has identified a derivative containing a naphthalen-2-yl group, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), as a novel inhibitor of human equilibrative nucleoside transporters (ENTs). frontiersin.orgnih.govresearchgate.netsigmaaldrich.com In vitro studies using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 demonstrated that FPMINT inhibits the transport of [3H]uridine and [3H]adenosine through both transporters in a concentration-dependent manner. researchgate.net

Notably, FPMINT exhibits selectivity for ENT2 over ENT1, with an IC50 value for ENT2 being 5 to 10-fold lower than for ENT1. researchgate.netsemanticscholar.org Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine transport in both ENT1 and ENT2 without affecting the Km. nih.govresearchgate.net Structure-activity relationship studies have shown that the naphthalene moiety is crucial for the inhibitory effects on both ENT1 and ENT2, as its replacement with a benzene (B151609) moiety abolishes this activity. nih.gov

Table 4: In Vitro Inhibition of Human Equilibrative Nucleoside Transporters by a Naphthalene-Containing Compound

| Compound | Target | Inhibitory Profile | Mechanism of Action |

|---|---|---|---|

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) | ENT1 and ENT2 | More selective for ENT2 over ENT1 | Irreversible and non-competitive |

In Vitro Enzyme Inhibition and Mechanistic Investigations

Beyond receptor binding, derivatives of this compound have been investigated for their ability to inhibit various enzymes in vitro. These studies provide insights into their potential mechanisms of action for a range of biological effects.

For instance, novel morpholine-bearing quinoline derivatives have been synthesized and evaluated as potential cholinesterase inhibitors. nih.gov Several of these compounds were found to be dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with one of the most potent derivatives showing an IC50 of 1.94 µM for AChE. Kinetic analysis of these compounds indicated a mixed-type inhibition of AChE. nih.gov

In another area of research, N-methylmorpholine-substituted benzimidazolium salts have been synthesized and screened for their α-glucosidase inhibitory potential. mdpi.com Several of these compounds exhibited potent α-glucosidase inhibition, with IC50 values significantly better than the standard drug, acarbose. Molecular docking studies suggested that these compounds interact with key aspartate residues (Asp203, Asp542, and Asp327) within the enzyme's active site, which is crucial for their inhibitory mechanism. mdpi.com

Furthermore, certain N-(naphthalen-2-yl)acetamide derivatives have demonstrated significant in vitro antiproliferative activities against various human cancer cell lines. nih.gov Mechanistic studies on the most active compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, revealed that it inhibits the proliferation of nasopharyngeal carcinoma cells by altering cell division and causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov

Table 5: In Vitro Enzyme Inhibition by Naphthalene-Morpholine Derivatives and Related Compounds

| Compound Class | Enzyme Target | Inhibitory Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| Morpholine-bearing quinoline derivative | Acetylcholinesterase (AChE) | 1.94 µM | Mixed-type inhibitor |

| N-methylmorpholine-substituted benzimidazolium salt | α-Glucosidase | 15 ± 0.030 µM | Interaction with key aspartate residues in the active site |

| N-(naphthalen-2-yl)acetamide derivative | Not specified (antiproliferative) | 0.6 µM (against NPC-TW01 cells) | Alteration of cell division and accumulation of cells in S phase |

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (e.g., p38α MAPK)

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to external stimuli, and its dysregulation is linked to inflammatory diseases. nih.gov The p38α MAPK isoform, in particular, is a key therapeutic target for modulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govplos.org

Research has identified several derivatives incorporating morpholine and naphthalene moieties as potent inhibitors of p38α MAPK. These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme. plos.org For instance, N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives featuring a morpholinoethoxy naphthalene group have demonstrated significant inhibitory effects on p38α MAPK. plos.org One such derivative, (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide, showed potent inhibition of TNF-α production, a process heavily modulated by the p38 MAPK pathway. plos.org

Studies on substituted N,N′-diarylurea derivatives have also highlighted the importance of the morpholine-naphthalene scaffold. The compound 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea is a known p38α MAP kinase inhibitor. researchgate.net The inhibitory potency of these derivatives is often enhanced by the presence of lipophilic groups, such as the naphthalene ring system. plos.org

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a) | p38α MAPK | 3.6 µM | plos.org |

| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-hydroxynaphthalen-1-yl)methylene)acetohydrazide (4b) | p38α MAPK | 4.3 µM | plos.org |

Lipoxygenase (LOX) Inhibition (e.g., 12-LOX, 15-LOX)

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other lipid mediators of inflammation. researchgate.netmdpi.com Inhibition of LOX enzymes is considered an effective therapeutic strategy for treating inflammatory conditions like asthma and atherosclerosis. researchgate.netnih.gov The LOX family includes several isoforms, such as 5-LOX, 12-LOX, and 15-LOX, which are linked to various cancers and inflammatory diseases. nih.gov While the inhibition of LOX is a significant area of anti-inflammatory research, published studies specifically detailing the in vitro inhibitory activity of this compound derivatives against LOX enzymes are not prominent in the current body of scientific literature. Research has tended to focus on other chemical scaffolds as LOX inhibitors. nih.govdergipark.org.tr

Carbonic Anhydrase (CA-II) Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and inhibitors of these enzymes have therapeutic applications. nih.govnih.gov The cytosolic isoform, human carbonic anhydrase II (hCA-II), is a well-studied drug target. researchgate.net

Research has demonstrated that derivatives containing morpholine and thiazole moieties exhibit inhibitory activity against bovine carbonic anhydrase-II (bCA-II). rsc.orgresearchgate.net These compounds can be strategically modified to enhance their binding affinity and selectivity for the CA-II active site. rsc.org One potent derivative from this class exhibited concentration-dependent inhibition with a Kᵢ value of 9.64 ± 0.007 μM. rsc.org Similarly, hybrid molecules incorporating a naphthalene-2-sulfonate structure have been investigated as inhibitors of hCA-I and hCA-II, with some showing high efficacy. researchgate.net One such derivative, P4, was identified as a highly effective inhibitor against both hCA-I and hCA-II, with Kᵢ values of 0.22 ± 0.01 µM and 0.33 ± 0.05 µM, respectively. researchgate.net

| Compound Class/Derivative | Target | Activity (Ki) | Reference |

|---|---|---|---|

| Morpholine derived thiazole (Compound 24) | Bovine CA-II | 9.64 ± 0.007 μM | rsc.org |

| 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazone (P4) | Human CA-II | 0.33 ± 0.05 µM | researchgate.net |

Elucidation of Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive, Mechanism-Based)

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. For derivatives related to the this compound scaffold, various inhibition mechanisms have been reported depending on the target enzyme and the specific chemical structure.

Competitive Inhibition : This mechanism is common for kinase inhibitors that target the ATP-binding site. Pyridinyl-imidazole derivatives, which are structurally related to some p38 MAPK inhibitors, competitively bind at the ATP-binding pocket of p38 MAPK. plos.org

Non-competitive Inhibition : Some inhibitors bind to an allosteric site (a site other than the active site), which can trap the enzyme in an inactive conformation. The p38α inhibitor BIRB-796, for example, binds to a unique allosteric pocket, demonstrating a non-competitive mode of action. nih.gov

Mixed-type Inhibition : In some cases, inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Kinetic analysis of certain novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group demonstrated that they acted as mixed-type inhibitors of acetylcholinesterase (AChE). mdpi.com

Concentration-Dependent Inhibition : Kinetic studies of a potent morpholine-derived thiazole compound against bovine CA-II revealed that it exhibited concentration-dependent inhibition, indicating a direct relationship between the inhibitor concentration and the degree of enzyme activity reduction. rsc.org

Investigation of Active Site Interactions and Binding Modes

In silico techniques, particularly molecular docking, are frequently employed to elucidate the interactions, orientation, and conformational changes of these inhibitor compounds within the active sites of their target enzymes. rsc.orgresearchgate.net

For carbonic anhydrase inhibitors, studies have shown that morpholine and thiazole moieties can interact effectively with the binding sites of bovine CA-II, enhancing inhibitory efficacy. rsc.org Docking studies of naphthalene-sulfonate hybrids against hCA-II revealed high binding affinities, with calculated free binding energies of -8.03 kcal/mol for the most effective compound. researchgate.net These interactions typically involve the zinc ion in the active site and surrounding amino acid residues.

In the context of p38α MAPK, inhibitors often form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. More complex interactions are observed with non-competitive inhibitors like BIRB-796, which binds to an allosteric pocket created when the enzyme adopts a specific "DFG-out" conformation. nih.gov This pocket includes two selectivity sites, one of which accommodates a t-butyl group, ensuring high inhibitory activity and kinase selectivity. nih.gov Molecular docking studies of other inhibitor classes, such as N-methylmorpholine-substituted benzimidazolium salts against α-glucosidase, have also effectively explained the inhibition mechanism by identifying key interactions with specific amino acid residues like Asp203, Asp542, and Asp327. mdpi.com

Future Directions and Emerging Research Opportunities for 4 Naphthalen 2 Yl Morpholine Chemistry

Exploration of Novel Biological Targets and Therapeutic Areas

The structural components of 4-(naphthalen-2-yl)morpholine suggest a broad potential for biological activity. Derivatives of both naphthalene (B1677914) and morpholine (B109124) are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities. researchgate.netnih.govnih.gov This opens up numerous avenues for investigating novel therapeutic applications for derivatives of the core compound.

Future research efforts will likely focus on screening libraries of this compound analogs against a diverse panel of biological targets. Given the established activities of related structures, key areas of exploration could include:

Oncology: Naphthalene and quinoline (a related bicyclic aromatic system) derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including cell cycle progression and cell migration. nih.govnih.govnih.gov Derivatives of this compound could be investigated as inhibitors of protein kinases, glyoxalase-I, or other enzymes overexpressed in cancer cells. researchgate.netresearchgate.net

Neurodegenerative Diseases: The morpholine moiety is a component of compounds designed to act as cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease. nih.govmdpi.com By modifying the this compound scaffold, it may be possible to develop new agents that can cross the blood-brain barrier and modulate targets associated with neurodegeneration.

Infectious Diseases: The naphthalene core has been used to develop inhibitors of viral enzymes, such as the SARS-CoV PLpro. nih.gov This suggests that this compound derivatives could be explored for their potential as antiviral or antimicrobial agents. nih.govbiointerfaceresearch.com

Table 1: Potential Therapeutic Areas and Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |

|---|---|---|

| Oncology | Protein Kinases, Tubulin, Glyoxalase-I | Naphthalene and morpholine derivatives have demonstrated antiproliferative and cytotoxic activity. nih.govnih.govnih.govresearchgate.net |

| Neurodegenerative Diseases | Cholinesterases (AChE, BChE) | Morpholine-bearing compounds have been designed as cholinesterase inhibitors for Alzheimer's disease. nih.govmdpi.com |

| Infectious Diseases | Viral Proteases (e.g., SARS-CoV PLpro), Bacterial Enzymes | Naphthalene-based structures have shown potent inhibition of viral replication enzymes. nih.gov |

Development of Advanced Synthetic Methodologies for Complex Derivatives

To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. While the core structure can be synthesized through established methods, the creation of diverse libraries of complex derivatives for structure-activity relationship (SAR) studies requires more sophisticated approaches.

Future synthetic strategies will likely focus on:

Late-Stage Functionalization: Developing reactions that allow for the modification of the naphthalene ring or the morpholine moiety at a late stage in the synthesis. This would enable the rapid generation of a wide array of analogs from a common intermediate, which is highly efficient for medicinal chemistry programs.

Combinatorial Chemistry: Employing high-throughput parallel synthesis techniques to create large, focused libraries of this compound derivatives. This could involve varying substituents on the naphthalene core or introducing diverse functional groups onto the morpholine ring.

Stereoselective Synthesis: For derivatives with chiral centers, developing stereoselective synthetic routes will be essential. This allows for the investigation of individual stereoisomers, which can have significantly different biological activities and pharmacokinetic profiles. The synthesis of enantiomerically pure morpholine derivatives is an area of active research. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and SAR Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. mdpi.combioengineer.org These computational tools can accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

For the this compound scaffold, AI and ML can be applied in several key areas:

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable pharmacokinetic profiles. mdpi.com

SAR Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel this compound derivatives. nih.govecetoc.org These models learn from experimental data of existing compounds to identify the key structural features that determine activity. cam.ac.uk

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. ML models can be trained to predict properties like blood-brain barrier penetration, metabolic stability, and potential toxicity, helping to reduce late-stage failures. nih.govnih.gov

Table 2: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| De Novo Design | Using generative algorithms to create novel molecular structures based on the this compound core. | Rapidly identifies novel and patentable chemical matter with desired properties. mdpi.com |

| QSAR Modeling | Building predictive models that correlate the chemical structure of derivatives with their biological activity. | Guides the selection of substituents to enhance potency and selectivity. nih.govecetoc.org |

| ADMET Prediction | Employing computational models to forecast the pharmacokinetic and toxicity profiles of virtual compounds. | Prioritizes compounds with better drug-like properties for synthesis, reducing attrition. nih.govnih.gov |

Investigation of Multifunctional Pharmacophores Based on the this compound Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to a growing interest in developing multifunctional drugs, or "multi-target" agents, that can modulate several targets simultaneously. The this compound scaffold is an excellent starting point for designing such agents.

The morpholine ring is a versatile linker and pharmacophore, while the naphthalene ring provides a large, modifiable surface for introducing additional functionalities. nih.govresearchgate.net Future research can focus on creating hybrid molecules that combine the this compound core with other known pharmacophores to achieve a desired polypharmacological profile. For instance, one could envision:

Anticancer Agents: A this compound derivative could be linked to a known kinase inhibitor moiety to create a dual-action compound that inhibits both cell proliferation and metastasis.

Neuroprotective Agents: The core structure could be combined with an antioxidant group to create a molecule that not only inhibits cholinesterase but also combats the oxidative stress associated with Alzheimer's disease. nih.gov

This strategy of creating multifunctional ligands represents a sophisticated approach to drug design, aiming to enhance therapeutic efficacy and potentially overcome drug resistance by engaging multiple disease-relevant targets.

Q & A

Q. What synthetic methodologies are commonly employed for 4-(Naphthalen-2-yl)morpholine, and how can reaction conditions be optimized?

The synthesis involves coupling 1-arylpyrazole derivatives with ethylenoxy spacers and morpholine. Key steps include:

- Introducing a basic amine group to align with σ1 receptor pharmacophores.

- Optimizing spacer length (e.g., ethylenoxy) to balance σ1/σ2 receptor selectivity. Reaction conditions (solvent, temperature, catalyst) should prioritize yield and purity, validated via HPLC or TLC monitoring .

Q. What analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolve molecular geometry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Spectroscopy : Confirm functional groups via NMR (¹H/¹³C) and IR. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How is the biological activity of this compound assessed in preclinical studies?

- In vitro binding assays : Measure affinity for σ1 and σ2 receptors using radioligand competition (e.g., [³H]-pentazocine for σ1).

- In vivo models : Evaluate antinociceptive effects in neuropathic pain models (e.g., mouse capsaicin test) with dose-response profiling .

Advanced Research Questions

Q. How can researchers address contradictions in σ1/σ2 receptor selectivity data for this compound derivatives?

- Structure-activity relationship (SAR) studies : Systematically modify pyrazole substituents and amine groups to isolate selectivity drivers.

- Computational docking : Use molecular dynamics simulations to predict binding poses and affinity differences between receptor subtypes .

Q. What experimental strategies mitigate challenges in crystallizing this compound derivatives for X-ray studies?

- Co-crystallization : Introduce co-formers (e.g., benzoic acid) to stabilize lattice interactions.

- High-throughput screening : Test solvent systems (e.g., DMF/water) and temperature gradients to identify optimal crystallization conditions .

Q. How do high-pressure conditions influence the physicochemical stability of morpholine derivatives?

- High-pressure Raman spectroscopy : Monitor vibrational mode shifts (e.g., C-H stretching at ~2980–3145 cm⁻¹) to detect phase transitions or conformational changes.

- Complementary techniques : Pair with dielectric spectroscopy or XRD under pressure (0–3.5 GPa) to correlate structural and electronic perturbations .

Q. What methodologies validate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound in preclinical research?

- In vitro assays : Assess metabolic stability via liver microsome incubation (e.g., human CYP450 isoforms).

- Permeability studies : Use Caco-2 cell monolayers to predict intestinal absorption.

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.